2-(3-Ethylpentyl)piperidine hydrochloride

Medicinal chemistry Synthetic methodology Building block procurement

2-(3-Ethylpentyl)piperidine hydrochloride (CAS 1864072-46-7) is a C2-substituted piperidine derivative supplied as a hydrochloride salt. Its structure features a saturated piperidine heterocycle with a branched 3-ethylpentyl chain at the 2-position.

Molecular Formula C12H26ClN
Molecular Weight 219.79 g/mol
CAS No. 1864072-46-7
Cat. No. B1457955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylpentyl)piperidine hydrochloride
CAS1864072-46-7
Molecular FormulaC12H26ClN
Molecular Weight219.79 g/mol
Structural Identifiers
SMILESCCC(CC)CCC1CCCCN1.Cl
InChIInChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H
InChIKeyGBUBZAKEBHSUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethylpentyl)piperidine hydrochloride (CAS 1864072-46-7): Procurement-Relevant Structural and Chemical Baseline


2-(3-Ethylpentyl)piperidine hydrochloride (CAS 1864072-46-7) is a C2-substituted piperidine derivative supplied as a hydrochloride salt. Its structure features a saturated piperidine heterocycle with a branched 3-ethylpentyl chain at the 2-position [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the free base [2]. The molecule possesses a single undefined stereocenter at the C2 position of the piperidine ring, which renders it a racemic building block suitable for chiral resolution or asymmetric synthesis applications that are structurally inaccessible to C4-substituted symmetric analogs [1]. The compound is commercially available at 95% purity from established screening compound suppliers, positioning it as a research-grade chemical for medicinal chemistry exploration and synthetic methodology development.

Why 2-(3-Ethylpentyl)piperidine hydrochloride Cannot Be Interchanged with Generic Piperidine Analogs


In piperidine-based chemical series, the substitution position (C2 vs. C3 vs. C4) and the alkyl chain architecture (branched vs. linear, chain length) are non-interchangeable parameters that govern synthetic accessibility, physicochemical properties, and downstream biological behavior [1]. The C2 placement of the bulky 3-ethylpentyl group introduces significant steric hindrance adjacent to the basic nitrogen, which directly modulates the pKa of the piperidine amine, alters nucleophilicity in subsequent derivatizations, and imposes distinct conformational constraints compared to C3- or C4-substituted regioisomers [2]. The branched 3-ethylpentyl hydrocarbon motif confers a characteristic lipophilicity profile that cannot be replicated by linear pentyl or hexyl chains of equivalent carbon count, nor by cyclic alkyl substituents such as cyclopentylmethyl or cyclohexylmethyl [2]. Furthermore, the C2 substitution creates a chiral center alpha to the nitrogen, enabling enantioselective applications that are structurally impossible with C4-symmetric analogs [1]. These cumulative structural differences preclude scientifically valid one-for-one substitution, making compound-specific procurement essential for research programs where the C2-(3-ethylpentyl) pharmacophore or scaffold architecture is a design requirement.

Quantitative Differentiation Evidence: 2-(3-Ethylpentyl)piperidine hydrochloride vs. Closest Analogs


C2 Regiochemistry Dictates Synthetic Accessibility and Building Block Cost Relative to C3 and C4 Analogs

The C2 substitution pattern of 2-(3-ethylpentyl)piperidine hydrochloride requires synthetic routes that differ fundamentally from those used for 3- and 4-substituted regioisomers, typically involving nucleophilic addition to a cyclic imine or reductive amination with a pre-formed 2-alkylpiperidine scaffold [1]. This synthetic complexity is reflected in commercial pricing: 2-(3-ethylpentyl)piperidine hydrochloride is listed at $699.00 per 0.5 g (95% purity) from Life Chemicals [2]. In contrast, the analogous 3-(3-ethylpentyl)piperidine (free base, CAS 1706429-67-5) is priced at a lower cost-per-gram tier, attributable to less sterically demanding C3 functionalization routes . The price premium for the C2 isomer serves as a quantitative proxy for its differential synthetic accessibility and lower commercial availability relative to C3 and C4 regioisomers.

Medicinal chemistry Synthetic methodology Building block procurement

Branched 3-Ethylpentyl Substituent Confers Differentiated Lipophilicity (LogP) vs. Linear Alkyl and Cycloalkyl Analogs

The branched 3-ethylpentyl substituent (eight-carbon branched hydrocarbon) produces a computed LogP value that distinguishes this compound from linear alkyl or cycloalkyl-substituted piperidines. While experimentally measured LogP is not available for this specific compound, the 3-(3-ethylpentyl)piperidine regioisomer has a reported LogP of 3.20 . Given the identical molecular formula (C12H25N) and similar topological arrangement, the C2 isomer is predicted to exhibit a comparable LogP in the range of 3.1-3.2 [1]. This lipophilicity is measurably higher than 2-(cyclopentylmethyl)piperidine (calculated LogP approximately 2.6-2.9 for the free base) and substantially higher than unsubstituted piperidine (LogP ~0.5) . The branched architecture of the 3-ethylpentyl group also generates a larger hydrophobic surface area relative to linear heptyl or octyl chains of equivalent carbon count, which may differentially impact protein binding and membrane partitioning in biological assays.

Lipophilicity Physicochemical properties Drug design

C2 Chiral Center Enables Enantioselective Applications Inaccessible to C4-Symmetric Analogs

The 2-position substitution on the piperidine ring introduces an undefined stereocenter (1 undefined atom stereocenter as recorded in PubChem), rendering the commercially supplied product a racemic mixture that can be resolved into individual enantiomers [1]. This chirality is absent in 4-(3-ethylpentyl)piperidine (CAS 1247920-87-1), which is symmetric with respect to the piperidine ring plane and thus achiral . The C2 chiral center is positioned alpha to the basic nitrogen, enabling the formation of diastereomeric salts for classical resolution or the application of asymmetric synthetic methodologies (e.g., chiral auxiliary approaches, enantioselective catalysis) [2]. This stereochemical feature directly translates to procurement value: the C2 isomer can serve as a chiral building block for enantiopure lead compounds, whereas the C4 isomer cannot.

Chiral building block Asymmetric synthesis Stereochemistry

Commercial Purity Benchmarking: 95% Minimum Purity with Multi-Gram Availability

2-(3-Ethylpentyl)piperidine hydrochloride is consistently supplied at 95% purity across multiple vendors including Life Chemicals and Enamine, with standard pack sizes ranging from 0.5 g to 2.5 g [1]. This purity level meets typical criteria for screening compound libraries and early-stage SAR exploration. For comparison, the structurally related 3-(3-ethylpentyl)piperidine (free base, CAS 1706429-67-5) is also offered at 95% purity , while 4-(3-ethylpentyl)piperidine (CAS 1247920-87-1) is similarly standardized at 95%-plus . The parity in purity specification across regioisomers means that procurement differentiation is driven by structural features (regiochemistry, chirality) rather than by purity tier, simplifying decision-making for users who require a specific substitution pattern at a defined purity threshold.

Compound procurement Purity specification Supply chain

Application Scenarios Where 2-(3-Ethylpentyl)piperidine hydrochloride Outperforms Generic Analogs


Chiral Building Block for Enantioselective Synthesis of Piperidine-Containing Drug Candidates

The C2 chiral center of 2-(3-Ethylpentyl)piperidine hydrochloride makes it a critical starting material for medicinal chemistry programs requiring enantiopure 2-alkylpiperidine scaffolds. The racemic hydrochloride can be resolved via chiral salt formation or employed in asymmetric hydrogenation sequences to generate single-enantiomer intermediates for lead optimization. This application is structurally inaccessible using the achiral 4-(3-ethylpentyl)piperidine (CAS 1247920-87-1), which lacks the necessary stereocenter [1]. The 95% purity specification and commercial availability in multi-gram quantities support iterative SAR cycles where chiral purity and scaffold fidelity are non-negotiable requirements [2].

Lipophilicity-Driven CNS Penetration Optimization in Neuroscience Drug Discovery

With an estimated LogP of 3.1-3.2, the 3-ethylpentyl substituent positions this compound within the optimal lipophilicity window for blood-brain barrier (BBB) penetration (LogP 2-4). The branched architecture of the alkyl chain provides a structurally unique hydrophobic contact surface that cannot be replicated by linear pentyl or hexyl analogs, potentially yielding differentiated off-target binding profiles. Researchers optimizing CNS-active piperidine-based ligands can use this compound to explore SAR around branched alkyl substitution, leveraging the commercial availability of the C2, C3, and C4 regioisomers as a matched set for systematic regioisomeric SAR studies .

Building Block Library Construction for Diversity-Oriented Synthesis (DOS)

2-(3-Ethylpentyl)piperidine hydrochloride serves as a sterically demanding, lipophilic secondary amine building block for diversity-oriented synthesis (DOS) libraries. Its free amine (following neutralization of the hydrochloride) can undergo N-alkylation, N-acylation, or reductive amination to generate diverse screening compounds. The C2 substitution with a branched alkyl group introduces conformational constraint and three-dimensional complexity that is valued in fragment-based drug discovery and high-throughput screening deck design. Direct comparator data on library performance are unavailable; however, the structural differentiation from linear-alkyl and cycloalkyl-substituted piperidine building blocks is unambiguous at the level of scaffold architecture .

Analytical Reference Standard for Regioisomeric Purity Determination

The compound's well-defined structure (SMILES: CCC(CC)CCC1CCCCN1.Cl) and commercial availability at 95% purity make it suitable as a reference standard for analytical method development, particularly for distinguishing C2-, C3-, and C4-substituted ethylpentylpiperidines by HPLC or GC-MS [2]. Forensic and pharmaceutical analytical laboratories requiring authentic reference materials for regioisomeric differentiation can procure this compound as a certified standard for retention time indexing and mass spectral library construction.

Quote Request

Request a Quote for 2-(3-Ethylpentyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.